molecular formula C17H27N7 B6972175 7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6972175
M. Wt: 329.4 g/mol
InChI Key: AEWDGBYNATZIBP-UHFFFAOYSA-N
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Description

7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a pyrazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its specific structural features and the combination of a triazole ring with a pyrazine ring.

Properties

IUPAC Name

7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7/c1-17(2,3)24-11-14(18-21-24)10-22-8-9-23-15(12-22)19-20-16(23)13-6-4-5-7-13/h11,13H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWDGBYNATZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN2CCN3C(=NN=C3C4CCCC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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